molecular formula C17H20INO2 B2603255 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide CAS No. 1046808-44-9

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide

Cat. No.: B2603255
CAS No.: 1046808-44-9
M. Wt: 397.256
InChI Key: ZVCPOIZJPFDISC-HRNDJLQDSA-M
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Description

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is a styryl pyridinium derivative characterized by a pyridinium core linked to a 2,3-dimethoxystyryl group and an ethyl substituent. Its structure combines ionic (pyridinium iodide) and aromatic (styryl) components, enabling strong charge-transfer interactions and environmental sensitivity .

Properties

IUPAC Name

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO2.HI/c1-4-18-12-10-14(11-13-18)8-9-15-6-5-7-16(19-2)17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCPOIZJPFDISC-HRNDJLQDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide typically involves the reaction of 4-ethylpyridine with 2,3-dimethoxybenzaldehyde in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:

    Base: Commonly used bases include sodium hydroxide or potassium carbonate.

    Solvent: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile.

    Temperature: The reaction mixture is typically heated to reflux to facilitate the formation of the styryl intermediate.

    Quaternization: The intermediate is then treated with methyl iodide to form the final pyridinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the styryl group or the pyridinium ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide involves its interaction with specific molecular targets. In medicinal chemistry, it may exert its effects by:

    Binding to DNA: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular metabolism, thereby affecting cell viability.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide (DASPEI)
  • Core Structure: Pyridinium iodide with a dimethylamino-substituted styryl group.
  • Key Differences: Substituents: Dimethylamino group (electron-donating) vs. 2,3-dimethoxy groups (moderate electron-donating and steric effects). Fluorescence: DASPEI exhibits λmax at 457–463 nm (absorption) and λem at 589 nm in methanol, with a large Stokes shift (~130 nm) .
  • Performance: The dimethylamino group enhances solvatochromism, but the dimethoxy variant may offer improved photostability or altered binding affinity due to steric and electronic effects .
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPMI)
  • Core Structure: Pyridinium iodide with a methyl group and dimethylamino styryl.
  • Key Differences: Alkyl Chain: Methyl (shorter chain) vs. ethyl (longer chain), affecting lipid solubility and cellular uptake. Fluorescence: Similar λmax (~475 nm in methanol) but lower molar extinction coefficients (45,000 cm⁻¹M⁻¹) compared to DASPEI .
  • Applications : Mitochondrial imaging and nucleic acid detection .
Styryl Chromenones (e.g., 4g)
  • Core Structure: Chromenone (4H-chromen-4-one) with methoxy-substituted styryl groups.
  • Key Differences: Non-ionic vs. ionic (pyridinium) core, reducing solubility in polar solvents. Bioactivity: Compound 4g (three methoxy groups) showed high cytotoxicity against HeLa cells (IC50 = 2.1 µM), attributed to methoxy-enhanced interactions with Eg5 protein .

Table 1: Comparative Data of Styryl Derivatives

Compound Name Core Structure Substituents λmax (nm) λem (nm) Solubility Key Applications
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide Pyridinium iodide 2,3-Dimethoxy, ethyl ~450–470* ~580–600* DMSO, methanol Mitochondrial staining (inferred)
DASPEI Pyridinium iodide 4-Dimethylamino, ethyl 457–463 589 DMSO, methanol Mitochondrial membrane potential
DASPMI Pyridinium iodide 4-Dimethylamino, methyl 475 605 Chloroform, DMSO Nucleic acid detection
(E)-2-(3,4,5-trimethoxystyryl)-4H-chromen-4-one (4g) Chromenone 3,4,5-Trimethoxy N/A N/A DMSO Anticancer (Eg5 inhibition)

*Inferred based on structural analogy to DASPEI; experimental data required for confirmation.

Biological Activity

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide, with the CAS number 1046808-44-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridinium ring substituted with a styryl group featuring two methoxy groups at the 2 and 3 positions. This unique substitution pattern enhances its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes. This action is crucial for its potential anticancer properties.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, affecting cell viability and proliferation.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways that regulate cell growth and apoptosis, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
  • Fluorescent Properties : The compound's structure allows it to function as a fluorescent probe in biological imaging applications, aiding in the visualization of cellular processes.

Case Studies

  • Anticancer Efficacy :
    A study conducted on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.
  • Antimicrobial Activity :
    In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
4-(3,4-Dimethoxystyryl)-1-ethylpyridinium iodideSimilar to target compoundAnticancerDifferent methoxy substitution pattern may affect activity
2-(2,3-Dimethoxystyryl)-1-methylpyridinium iodideMethyl instead of ethylAntimicrobialSimilar mechanisms but varied potency

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied. However, its solubility in organic solvents suggests favorable absorption characteristics. Toxicological assessments are necessary to determine safety profiles for potential therapeutic applications.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide?

  • Methodological Answer : A common approach involves condensation reactions between 1-ethylpyridinium iodide derivatives and substituted aldehydes. For example, analogous pyridinium salts are synthesized by reacting 1,2-dimethylpyridinium iodide with aldehydes (e.g., 4-methoxybenzaldehyde) in hot water with piperidine as a catalyst . Adjusting stoichiometry (1:1 molar ratio) and optimizing reaction time/temperature (e.g., 80–100°C) can improve yields. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to isolate pure crystals.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement with SHELXS97/SHELXL97 software resolves atomic positions, hydrogen bonding (e.g., C–H···I interactions), and packing motifs. For example, similar pyridinium salts crystallize in centrosymmetric space groups (e.g., P1), which may preclude nonlinear optical activity .

Q. What spectroscopic techniques validate the compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent integration (e.g., ethyl group at δ ~1.4 ppm, aromatic protons at δ 6.5–8.5 ppm).
  • UV-Vis : A styryl-conjugated system exhibits strong absorption in the 300–400 nm range, useful for photophysical studies.
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-I]+^+ for the cationic moiety).

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Solvent effects (e.g., polarizable continuum models) refine absorption/emission spectra. For styryl-pyridinium analogs, planar π-conjugation enhances intramolecular charge transfer, which can be validated against experimental UV-Vis data .

Q. What experimental strategies resolve contradictions in optical activity data?

  • Methodological Answer : If nonlinear optical (NLO) properties are absent despite conjugated structures (e.g., centrosymmetric crystal packing ), alternative crystal growth conditions (e.g., nonpolar solvents) or co-crystallization with chiral auxiliaries may break symmetry. Second-harmonic generation (SHG) assays quantify NLO responses.

Q. How does the compound interact with biological targets in pharmacological research?

  • Methodological Answer : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) assess binding to enzymes/receptors (e.g., microbial metabolic targets). For example, styryl-pyridinium derivatives inhibit bacterial efflux pumps via hydrophobic interactions and π-stacking . Dose-response assays (MIC values) and cytotoxicity profiling (MTT assays) establish therapeutic indices.

Q. What are the key considerations for handling and storing this iodide salt?

  • Methodological Answer :

  • Storage : Protect from light and moisture; store in amber vials at 2–8°C under inert gas (N2_2).
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2A/2B hazards ).
  • Disposal : Follow EPA guidelines for halogenated waste (40 CFR 261.24) to avoid environmental release.

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